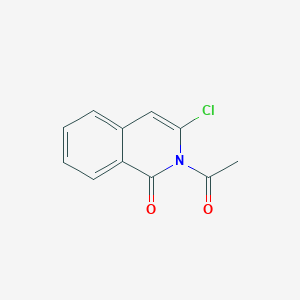

2-Acetyl-3-chloroisoquinolin-1(2H)-one

Description

Overview of Isoquinoline (B145761) and Isoquinolinone Scaffolds in Organic Chemistry

The isoquinoline scaffold, a structural isomer of quinoline (B57606), is a heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govnist.gov This core structure is not merely a synthetic curiosity but is found embedded in a vast array of natural products, particularly alkaloids, and serves as a cornerstone for the development of numerous synthetic molecules. chemscene.comresearchgate.net The isoquinolinone scaffold represents an oxidized form of isoquinoline, featuring a carbonyl group within the heterocyclic ring. This modification significantly influences the electronic properties and reactivity of the molecule, opening up new avenues for chemical exploration and functionalization. rsc.org

The inherent chemical functionalities of the isoquinoline and isoquinolinone frameworks make them versatile building blocks in organic synthesis. chemscene.comresearchgate.net Their structural rigidity and defined three-dimensional shape provide a robust platform for the precise spatial arrangement of various substituents, a critical aspect in the design of molecules with specific biological or material properties.

Significance of N-Heterocycles as Privileged Structures in Chemical Research

These characteristics are crucial for molecular recognition processes, allowing N-heterocycles to interact with high specificity with biological targets such as enzymes and receptors. bldpharm.com This makes them invaluable scaffolds in medicinal chemistry for the design of novel therapeutic agents. sapub.org Beyond pharmaceuticals, N-heterocycles are integral to the fields of agrochemicals, materials science, and catalysis. nih.gov

Research Rationale for Investigating 2-Acetyl-3-chloroisoquinolin-1(2H)-one

The specific substitution pattern of this compound—featuring an acetyl group at the nitrogen atom and a chlorine atom at the 3-position of the isoquinolinone core—suggests a deliberate synthetic design aimed at exploring the impact of these functionalities on the molecule's properties and reactivity. The acetyl group, an electron-withdrawing substituent, can modulate the electronic nature of the heterocyclic ring system. The chlorine atom, a halogen, can serve as a handle for further chemical transformations through various cross-coupling reactions, allowing for the introduction of additional molecular complexity.

The investigation into this compound is likely driven by the desire to understand how these specific modifications influence its chemical behavior and to explore its potential as an intermediate in the synthesis of more complex molecules. The combination of the privileged isoquinolinone scaffold with these particular substituents presents an opportunity to generate novel compounds with potentially interesting biological or material properties.

Historical Development of Isoquinolinone Chemistry and Related Derivatives

The chemistry of isoquinolines dates back to the late 19th century, with their initial isolation from coal tar. nih.govnist.gov Since then, a plethora of synthetic methods have been developed for the construction of the isoquinoline and isoquinolinone ring systems. Classical methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been cornerstones in this field for decades. researchgate.net

Over the years, the field has evolved significantly with the advent of modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and C-H activation strategies. These advancements have greatly expanded the accessible chemical space of isoquinolinone derivatives, enabling the synthesis of a wide range of substituted analogs with diverse functionalities. This continuous development of synthetic tools has been instrumental in fueling the ongoing research into the applications of these important heterocycles. chemscene.com

Scope and Organizational Framework of the Research Outline

This article is structured to provide a focused and detailed examination of this compound. The subsequent sections will delve into the known chemical and physical properties of the compound, explore its synthesis and reactivity, and discuss any available spectroscopic and crystallographic data. The aim is to present a scientifically accurate and thorough account based on the available chemical literature. Due to the highly specific nature of the compound, the depth of information is contingent on the extent of its documentation in publicly accessible research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8ClNO2 |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

2-acetyl-3-chloroisoquinolin-1-one |

InChI |

InChI=1S/C11H8ClNO2/c1-7(14)13-10(12)6-8-4-2-3-5-9(8)11(13)15/h2-6H,1H3 |

InChI Key |

ONGAGOUQWRIZSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C(=CC2=CC=CC=C2C1=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetyl 3 Chloroisoquinolin 1 2h One and Structural Analogues

Retrosynthetic Analysis of 2-Acetyl-3-chloroisoquinolin-1(2H)-one

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis begins by identifying the most feasible bond disconnections.

The most logical primary disconnections are the N-acetyl bond and the C3-Cl bond. The N-acetylation is a straightforward final step, likely achieved by reacting 3-chloroisoquinolin-1(2H)-one with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. This simplifies the primary target to 3-chloroisoquinolin-1(2H)-one .

Further deconstruction of 3-chloroisoquinolin-1(2H)-one points towards two main pathways for the introduction of the chlorine atom.

Direct Chlorination: This pathway involves the chlorination of the parent isoquinolin-1(2H)-one core.

Cyclization with Chlorination: This approach involves a precursor that undergoes a cyclization reaction where the chlorine is introduced concurrently or in a subsequent step from a related intermediate, such as an isoquinoline-1,3-dione.

Disconnecting the isoquinolin-1(2H)-one core itself typically involves breaking the C4-C4a and N2-C3 bonds. This leads back to precursors like 2-(cyanomethyl)benzoic acid or related ortho-substituted benzene (B151609) derivatives, which can be assembled through cyclization or annulation strategies.

Strategies for the Construction of the Isoquinolin-1(2H)-one Core

The isoquinolin-1(2H)-one (or isocarbostyril) scaffold is a common motif in natural products and pharmacologically active molecules. kthmcollege.ac.in Its synthesis has been achieved through various classical and modern methods.

Intramolecular cyclization reactions are a cornerstone for the synthesis of the isoquinoline (B145761) ring system. Several named reactions, traditionally used for isoquinolines, can be adapted for the synthesis of their oxo-derivatives.

Bischler–Napieralski Reaction: This reaction typically involves the cyclodehydration of a β-phenylethylamine using a Lewis acid to form a 3,4-dihydroisoquinoline, which is then oxidized. pharmaguideline.comquimicaorganica.org An adaptation for isoquinolinones involves using precursors like N-acyl-2-phenylethylamines where subsequent oxidation and functional group manipulation can yield the desired lactam.

Pomeranz–Fritsch Reaction: This method involves the acid-catalyzed reaction of a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal (B89532) to form an isoquinoline. wikipedia.orgiust.ac.ir Modifications of this reaction can be used to generate substituted isoquinolinone systems.

Pictet–Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. pharmaguideline.comwikipedia.org While primarily leading to reduced isoquinolines, the resulting tetrahydroisoquinoline core can be oxidized to the isoquinolinone state.

A more direct cyclization approach involves starting with a pre-functionalized benzene ring. For instance, the intramolecular cyclization of 2-acylphenylacetonitriles under strongly acidic conditions provides an excellent yield of 1-substituted 2H-isoquinolin-3-ones, a structural isomer of the target core. researchgate.net Similarly, derivatives of 2-(cyanomethyl)benzoic acid serve as effective precursors for 3-aminoisoquinolin-1(2H)-ones, which can be further modified. univ.kiev.ua

Annulation reactions, particularly those catalyzed by transition metals, offer a modern and efficient route to the isoquinolin-1(2H)-one core. proquest.com These methods construct the heterocyclic ring onto a pre-existing aromatic system.

A common strategy is the [4+2] annulation of benzamides with alkynes. mdpi.com Transition metals like rhodium and ruthenium are frequently employed to catalyze the activation of C-H bonds. For example, rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with internal alkynes produce a wide range of substituted isoquinolinones. nih.gov This method is valued for its high atom economy and functional group tolerance. proquest.comresearchgate.net Similarly, visible-light-induced deaminative [4+2] annulation reactions provide a metal-free alternative for synthesizing isoquinolone derivatives. researchgate.netrsc.org

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Reference |

| [CpRhCl₂]₂/CsOAc | N-alkoxybenzamide | Internal Alkyne | N-H Isoquinolinone | proquest.com |

| [RuCl₂(p-cymene)]₂ | N-alkoxybenzamide | Internal Alkyne | N-H Isoquinolinone | proquest.com |

| [CpCo(CO)I₂]/AgOAc | N-chlorobenzamide | Alkyne | N-H Isoquinolinone | mdpi.com |

| Visible Light (metal-free) | N-amidopyridinium salt | Alkyne | Isoquinolinone | researchgate.netrsc.org |

Introduction of the Chloro-Substituent at the C-3 Position

Once the isoquinolin-1(2H)-one core is established, the next critical step is the introduction of the chlorine atom at the C-3 position. This can be accomplished through several distinct chemical strategies.

Direct electrophilic halogenation of an aromatic or heteroaromatic ring is a common method for introducing halogen atoms. wikipedia.orglibretexts.org For isoquinolin-1(2H)-one, the electron-rich nature of the pyridinone ring could potentially direct halogenation to specific positions. Reagents such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas (Cl₂) in the presence of a Lewis acid or under radical conditions could be employed. rsc.org However, controlling the regioselectivity can be challenging, and this method may lead to a mixture of products or chlorination on the benzene ring if it is activated. The reactivity of the C-4 position in isoquinolin-1(2H)-ones towards electrophiles has been noted, for instance in sulfenylation reactions, suggesting that direct C-3 halogenation might not be straightforward. researchgate.net

Nucleophilic substitution provides a more controlled and widely used method for introducing the C-3 chloro substituent. This strategy often involves a precursor where the C-3 position is part of a group that can be easily converted or displaced.

A highly effective method involves the use of a dehydrating/chlorinating agent on an isoquinoline-1,3(2H,4H)-dione precursor. Reagents like phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) can convert the enolizable C-3 keto group of the dione (B5365651) into a chloro substituent. This reaction proceeds via the formation of a Vilsmeier-Haack type intermediate or by direct conversion of the enol tautomer. This approach is analogous to the synthesis of 2-chloroquinolines from quinolin-2-ones. researchgate.net

Another pathway is the nucleophilic substitution of a leaving group other than hydroxyl. While 1-haloisoquinolines are known to be reactive towards nucleophiles, 3-haloisoquinolines are generally less so. iust.ac.irquimicaorganica.org However, the presence of the C-1 carbonyl group in the target molecule significantly influences the electronic properties of the ring, potentially activating the C-3 position for substitution under specific conditions. Nucleophilic substitution reactions on the isoquinoline ring are generally favored at the 1-position due to the stability of the intermediate, where the negative charge can be delocalized onto the nitrogen atom. quora.com Nevertheless, tailored synthetic routes starting from precursors with a leaving group at C-3 remain a viable, albeit more complex, option.

| Precursor | Reagent | Transformation | Reference |

| Isoquinoline-1,3(2H,4H)-dione | POCl₃ or PCl₅ | C3-keto to C3-chloro | General Method |

| 2-Substituted Acetanilide | Vilsmeier-Haack (POCl₃/DMF) | Cyclization/Chlorination | researchgate.net |

| 3-Aminoisoquinolin-1(2H)-one | Sandmeyer Reaction (NaNO₂, HCl, CuCl) | Amine to Chloro | General Method |

The final step, N-acetylation of 3-chloroisoquinolin-1(2H)-one, is a standard procedure accomplished by treatment with acetic anhydride or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534), to yield the final product. sapub.org

N-Acetylation at the 2-Position (N-2) of Isoquinolin-1(2H)-one

N-acetylation is a fundamental transformation that introduces an acetyl group onto a nitrogen atom. In the context of isoquinolin-1(2H)-one, this reaction converts the secondary amide within the lactam ring into a tertiary N-acetyl amide. This modification is crucial for altering the compound's electronic properties, solubility, and steric profile. The synthesis of the target compound, this compound, would typically involve the N-acetylation of the precursor, 3-chloroisoquinolin-1(2H)-one.

The choice of acetylating agent and the corresponding reaction conditions are critical for achieving high yields and purity. The most common and effective reagents for this transformation are acetic anhydride and acetyl chloride. chemcess.comwikipedia.org

Acetic Anhydride (Ac₂O): This is a widely used reagent for acetylation due to its moderate reactivity and ease of handling. chemcess.com Reactions are often performed in the presence of a base, which acts as a catalyst and neutralizes the acetic acid byproduct. Common bases include pyridine or triethylamine. 4-Dimethylaminopyridine (DMAP) is frequently added in catalytic amounts to significantly accelerate the reaction. In some cases, the reaction can be performed using a mixture of acetic anhydride and acetic acid as a reusable solvent and acetylating medium. researchgate.net Solvent-free protocols have also been developed to create more sustainable reaction conditions. nih.gov

Acetyl Chloride (AcCl): As a more reactive acylating agent than acetic anhydride, acetyl chloride can effect acetylation under milder conditions or for less reactive substrates. chemcess.com These reactions are also conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the hydrogen chloride (HCl) gas that is generated. semanticscholar.org The choice of solvent is typically an inert aprotic solvent like dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF).

The table below summarizes typical conditions for N-acetylation.

| Acetylating Agent | Catalyst/Base | Solvent | Temperature | Key Features |

| Acetic Anhydride | Pyridine, Triethylamine, DMAP (catalytic) | Dichloromethane, Acetonitrile, or neat | Room Temp. to Reflux | Commonly used, generates acetic acid byproduct. chemcess.com |

| Acetyl Chloride | Pyridine, Triethylamine | Dichloromethane, THF | 0 °C to Room Temp. | More reactive, generates HCl byproduct. semanticscholar.org |

| Acetic Acid | Dehydration Catalyst | Toluene | Reflux | Less reactive, requires removal of water byproduct. chemcess.comosti.gov |

| Isopropenyl Acetate (B1210297) | VOSO₄ (catalyst) | Solvent-free | Varies | Greener alternative to acetic anhydride. nih.gov |

In the acylation of isoquinolin-1(2H)-one systems, selectivity is a key consideration.

Regioselectivity: The primary challenge is to control acylation at the nitrogen atom (N-acylation) versus the exocyclic oxygen atom (O-acylation). In amide systems like isoquinolin-1(2H)-one, N-acylation is overwhelmingly favored under standard conditions. The nitrogen atom of the amide is more nucleophilic than the oxygen atom. Deprotonation of the amide N-H with a base generates a highly nucleophilic amide anion, which readily attacks the electrophilic carbonyl carbon of the acetylating agent. Theoretical studies on similar quinolone systems confirm that the higher acidity of the N-H proton leads to its preferential deprotonation, making the nitrogen the reactive nucleophilic site. beilstein-journals.org While O-acylation can sometimes be achieved using specific reagents and conditions (e.g., silver salts with acyl halides), it is not a common pathway for standard acetylation.

Chemoselectivity: When other nucleophilic functional groups are present in the molecule (e.g., hydroxyl or primary amino groups), chemoselectivity becomes important. Acetylating agents like acetic anhydride and acetyl chloride will readily react with these groups. In such cases, protecting groups may be necessary to ensure that acetylation occurs only at the desired lactam nitrogen. Alternatively, the inherent differences in nucleophilicity can sometimes be exploited by carefully controlling reaction conditions, such as temperature and the stoichiometry of the reagents, to achieve selective N-acetylation. nih.gov

Advanced Synthetic Approaches to this compound

Modern organic synthesis provides several powerful strategies for constructing the isoquinolinone core. These methods offer advantages in terms of efficiency, atom economy, and the ability to introduce molecular complexity. The N-acetyl group can either be introduced in a final step or incorporated during the primary ring-forming reaction.

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolinones. These methods often rely on C-H bond activation and annulation, allowing for the direct construction of the ring system from simpler precursors. acs.org

Palladium (Pd) Catalysis: Palladium catalysts are widely used for the synthesis of isoquinolinones through the double activation of C-H and N-H bonds. researchgate.net For example, N-alkoxybenzamides can react with alkynes in the presence of a palladium catalyst, such as palladium acetate (Pd(OAc)₂), to yield N-alkoxyisoquinolinones. A subsequent step would be required to cleave the alkoxy group and perform N-acetylation. Another palladium-catalyzed strategy involves the reaction of benzamides with α-bromo ketones, proceeding through ortho-C-H bond activation and intramolecular annulation to form the isoquinolinone ring. researchgate.net

Rhodium (Rh) Catalysis: Rhodium(III) catalysts are highly effective for the C-H activation and annulation of N-methoxybenzamides with α-halo ketones or alkynes to produce 3-substituted isoquinolinones. researchgate.net A mild Rh(III)-catalyzed method for synthesizing isoquinolines from N-chloroimines and alkenes has also been developed, which avoids the need for high temperatures and external oxidants. acs.org

Cobalt (Co) Catalysis: Cobalt(III) catalysts have been employed in the redox-neutral synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones from N-chlorobenzamides and vinyl acetate, which serves as an acetylene (B1199291) equivalent. acs.org This approach is notable for operating at ambient temperature and precluding the need for an external oxidant. acs.org

The following table provides an overview of selected metal-catalyzed methods.

| Metal Catalyst | Starting Materials | Key Features |

| Palladium (Pd) | N-alkoxybenzamides, Alkynes | C-H and N-H double activation. researchgate.net |

| Rhodium (Rh) | N-chloroimines, Alkenes | Mild conditions, avoids external oxidants. acs.org |

| Cobalt (Co) | N-chlorobenzamides, Vinyl Acetate | Redox-neutral, operates at ambient temperature. acs.org |

| Copper (Cu) | 2-Bromoaryl ketones, Terminal alkynes, CH₃CN | Three-component [3+2+1] cyclization. organic-chemistry.org |

Growing interest in sustainable chemistry has spurred the development of transition-metal-free synthetic routes. nih.gov These methods often offer cost and environmental benefits by avoiding heavy metal catalysts.

One notable approach involves the cascade reaction of alkynols with imines, catalyzed by a simple base like potassium tert-butoxide, to afford isoquinolin-1(2H)-one derivatives. acs.org Another strategy is the formal [4+2] annulation of anthranils and enaminones, which proceeds without a metal catalyst to provide 3-acylquinolines. mdpi.com Furthermore, metal-free Minisci-type reactions have been developed for the acylation of isoquinolines using aldehydes, mediated by an oxidant like K₂S₂O₈, providing a pathway to introduce acyl groups onto the heterocyclic core. nih.gov The synthesis of 3-keto-isoquinolines has also been achieved through metal-free reactions of α-azidoketones with 2-(formylphenyl)acrylates. researchgate.net

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. beilstein-journals.org MCRs are advantageous for their operational simplicity and atom economy.

Several MCR strategies have been developed for the synthesis of isoquinoline and isoquinolinone scaffolds. For instance, a three-component reaction involving isatin, tetrahydroisoquinoline, and a terminal alkyne can produce complex pyrrolo[2,1-a]isoquinoline (B1256269) cores. acs.org While not directly yielding the target molecule, such strategies demonstrate the power of MCRs to rapidly build the fundamental isoquinoline framework. Another MCR approach involves the reaction of 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and CH acids to generate new C3-substituted pyrrolo[2,1-a]isoquinolines. researchgate.net These complex scaffolds can be further modified to access a diverse range of derivatives. An N-acylation step can be integrated into an MCR sequence, where the product of an initial MCR is treated with an acylating agent like acryloyl chloride to afford N-acylated heterocyclic compounds. beilstein-journals.org

Photochemical Approaches in Isoquinolinone Synthesis

Photochemical methods, utilizing light to initiate chemical reactions, present mild and efficient alternatives for constructing the isoquinolinone framework. These approaches often proceed through radical intermediates, enabling unique bond formations that are not readily accessible through thermal methods.

A notable metal-free approach involves the visible-light-induced deaminative [4+2] annulation of alkynes with N-amidepyridinium salts. rsc.org This method utilizes an organic photosensitizer, such as Eosin Y, to catalyze the reaction under benign conditions. researchgate.net The proposed mechanism begins with the photocatalytic cleavage of the N-N bond in the N-amidepyridinium salt, which generates a critical amide radical. This radical then adds to an alkyne, initiating a cyclization and annulation process that ultimately yields the isoquinolinone product. rsc.org This protocol demonstrates broad substrate scope and good functional group tolerance. researchgate.net

Another innovative photochemical strategy is the denitrogenative insertion of terminal alkynes into 1,2,3-benzotriazinones, promoted by visible light. nih.gov This reaction proceeds at room temperature with the aid of a photocatalyst and provides substituted isoquinolinones in satisfactory yields. Mechanistic studies, including TEMPO trapping and radical clock experiments, support a single-electron-transfer pathway for this transformation. nih.gov

Furthermore, photocatalytic reactions of N‐alkyl‐N‐methacryloylbenzamides with monoalkyl oxalates lead to the formation of isoquinolinedione derivatives. researchgate.net In this process, the monoalkyl oxalate (B1200264) generates an alkoxycarbonyl radical via single-electron oxidation and CO2 extrusion, which then undergoes addition and cyclization. researchgate.net

Table 1: Examples of Photochemical Synthesis of Isoquinolinone Analogues

| Starting Materials | Photocatalyst/Conditions | Product Type | Key Features |

|---|---|---|---|

| N-amidepyridinium salts, Alkynes | Eosin Y, Visible Light | Isoquinolin-1(2H)-ones | Metal-free, deaminative [4+2] annulation, benign conditions. rsc.orgresearchgate.net |

| 1,2,3-Benzotriazinones, Terminal alkynes | Ru(bpy)3Cl2, Visible Light | 3-Substituted Isoquinolin-1(2H)-ones | Denitrogenative alkyne insertion, proceeds at room temperature. nih.gov |

| N-alkyl-N-methacryloylbenzamides, Monoalkyl oxalates | Photocatalyst, Visible Light | Alkoxycarbonyl substituted Isoquinolinediones | Radical addition/cyclization, forms isoquinoline-1,3-diones. researchgate.net |

C-H Activation and Functionalization for Isoquinolinone Derivatization

Direct C-H activation and functionalization have emerged as a powerful and atom-economical strategy for synthesizing and derivatizing complex molecules, including isoquinolinones. mdpi.com These methods avoid the need for pre-functionalized starting materials by directly converting inert C-H bonds into new C-C or C-N bonds, often with high regioselectivity controlled by a directing group. mdpi.com Transition metals such as palladium, rhodium, and ruthenium are frequently employed as catalysts for these transformations. mdpi.com

Palladium-Catalyzed C-H Activation/Annulation

A significant advancement in isoquinolinone synthesis is the palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters. mdpi.com This reaction constructs 3,4-substituted hydroisoquinolin-1(2H)-ones with good yields and excellent regioselectivity under relatively mild conditions. mdpi.com The N-methoxy amide group acts as a directing group, guiding the palladium catalyst to activate an ortho C-H bond on the benzene ring. Subsequent insertion of the allene (B1206475) and cyclization affords the dihydroisoquinolinone product. researchgate.net

Another palladium-catalyzed method involves the reaction of N-sulfonyl amides with allylbenzenes. acs.orgorganic-chemistry.org This process proceeds through a C(sp²)–H allylation, followed by aminopalladation, β–H elimination, and an isomerization sequence to yield isoquinolinones. acs.org Notably, this reaction can use ambient air as the terminal oxidant, enhancing its environmental friendliness. organic-chemistry.org

Rhodium-Catalyzed C-H Activation

Rhodium(III) catalysts have proven highly effective for the C-H activation/annulation of amides with various coupling partners to form isoquinolinone scaffolds. organic-chemistry.org For instance, a robust procedure for the [4+2] cycloaddition of feedstock gases like ethylene (B1197577) and propyne (B1212725) with N-(pivaloyloxy)benzamides has been developed. organic-chemistry.org This method provides straightforward access to diverse 3,4-dihydroisoquinolones and 3-methylisoquinolones in very good yields. organic-chemistry.org

Rhodium catalysis also enables the three-component synthesis of multifunctionalized isoquinolones from 2-oxazolines, iodonium (B1229267) ylides, and carboxylic acids via an oxazolinyl-directed C–H activation and tandem annulation. acs.org Furthermore, Rh(III)-catalyzed C-H activation using a hydrazone as a directing group allows for the synthesis of highly substituted isoquinolines through C-C and C-N bond formation coupled with N-N bond cleavage, without needing an external oxidant. acs.org

Table 2: C-H Activation Methodologies for Isoquinolinone Synthesis

| Catalyst System | Reactants | Directing Group | Product Type | Key Features |

|---|---|---|---|---|

| Pd(CH3CN)2Cl2 / Ag2CO3 | N-methoxybenzamides, 2,3-Allenoic acid esters | N-methoxy amide | 3,4-Dihydroisoquinolin-1(2H)-ones | High regioselectivity, mild conditions. mdpi.com |

| Pd(TFA)2 / Cu(OAc)2 | N-sulfonyl amides, Allylbenzenes | N-sulfonyl amide | Isoquinolin-1(2H)-ones | Uses air as the terminal oxidant. acs.orgorganic-chemistry.org |

| [Cp*RhCl2]2 | N-(pivaloyloxy)benzamides, Ethylene/Propyne | N-(pivaloyloxy) amide | 3,4-Dihydroisoquinolin-1(2H)-ones / 3-Methylisoquinolones | Utilizes feedstock gases as coupling partners. organic-chemistry.org |

| Rh(III) catalyst | 2-Oxazolines, Iodonium ylides, Carboxylic acids | Oxazoline | Multifunctionalized isoquinolones | One-pot, three-component reaction. acs.org |

These advanced photochemical and C-H activation methodologies represent the forefront of synthetic strategies for accessing and diversifying the this compound scaffold and its analogues, offering efficient, selective, and often more sustainable routes to these valuable heterocyclic compounds.

Chemical Reactivity and Derivatization Strategies of 2 Acetyl 3 Chloroisoquinolin 1 2h One

Inherent Reactivity of the Isoquinolin-1(2H)-one System

The isoquinolin-1(2H)-one core, also known as isocarbostyril, is a bicyclic system containing a benzene (B151609) ring fused to a pyridinone ring. researchgate.net The chemical stability and accessibility of substituted 1(2H)-isoquinolones make them valuable building blocks in organic synthesis. researchgate.net The reactivity of the heterocyclic ring is significantly influenced by the presence of the lactam functionality (a cyclic amide).

The carbonyl group at the C-1 position acts as a strong electron-withdrawing group, which deactivates the entire ring system towards electrophilic aromatic substitution. Conversely, this electronic pull makes the ring more susceptible to nucleophilic attack and other transformations not typical for simple aromatic systems. researchgate.net The electron-deficient nature of the pyridinone ring particularly influences the C-3 and C-4 positions. The C-4 position, being vinylogous to the amide carbonyl, is activated for reactions such as alkylation and sulfenylation. researchgate.net This inherent reactivity provides a foundational basis for understanding the more complex transformations involving the specific substituents of 2-Acetyl-3-chloroisoquinolin-1(2H)-one.

Transformations Involving the Chloro-Substituent at C-3

The chlorine atom at the C-3 position is a key handle for introducing molecular diversity. Its departure as a chloride ion is facilitated by the electronic properties of the isoquinolinone core, enabling both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalizing the C-3 position of this compound. Unlike typical aryl halides, which are resistant to nucleophilic attack, this substrate is activated towards SNAr. lumenlearning.com The reaction is facilitated by the presence of the strongly electron-withdrawing carbonyl group at C-1. fishersci.co.ukpressbooks.pub This group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon the addition of a nucleophile to the C-3 carbon. lumenlearning.compressbooks.pub

The general mechanism involves two steps:

Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring to form a resonance-stabilized carbanion (Meisenheimer complex). pressbooks.pubchemistrysteps.com The negative charge is delocalized, importantly onto the oxygen atom of the C-1 carbonyl group.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

A wide array of nucleophiles can be employed in these reactions, allowing for the synthesis of diverse derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at C-3

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amines | Primary or Secondary Amines (R₂NH) | 3-Amino-isoquinolin-1(2H)-one derivatives |

| Alkoxides | Sodium Methoxide (NaOMe) | 3-Methoxy-isoquinolin-1(2H)-one derivatives |

| Thiolates | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-isoquinolin-1(2H)-one derivatives |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. taylorandfrancis.comnih.gov While aryl chlorides are generally less reactive than the corresponding bromides and iodides in these transformations due to the stronger C-Cl bond, advancements in catalyst design have made their use increasingly common. nih.govmdpi.com

For this compound, reactions like the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings can be employed to introduce complex carbon-based substituents at the C-3 position. The success of these reactions is highly dependent on the choice of the palladium catalyst, ligands, base, and solvent system. nih.govresearchgate.net Ligands such as bulky, electron-rich phosphines (e.g., tricyclohexylphosphine) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond, which is the rate-limiting step. nih.gov

Table 2: Potential Cross-Coupling Reactions at the C-3 Position

| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂, PPh₃, Na₂CO₃ | 3-Aryl-isoquinolin-1(2H)-one |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-Vinyl-isoquinolin-1(2H)-one |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-isoquinolin-1(2H)-one |

Reactivity and Modifications of the N-Acetyl Group at N-2

The N-acetyl group is an amide moiety that can serve as a protecting group or as a site for further derivatization. Its chemical behavior is primarily centered around the electrophilic carbonyl carbon and the adjacent methyl group.

The N-acetyl group can be removed under hydrolytic conditions to yield the parent 3-chloroisoquinolin-1(2H)-one. This reaction involves the cleavage of the amide bond.

Hydrolysis: This can be achieved under either acidic or basic conditions. researchgate.net Base-catalyzed hydrolysis, or saponification, typically involves heating with a strong base like sodium hydroxide (B78521) in a protic solvent. youtube.com The reaction proceeds via nucleophilic attack of a hydroxide ion on the acetyl carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the isoquinolinone anion. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. youtube.com

Transamidation: This reaction involves the transfer of the acetyl group from the isoquinolinone nitrogen to another amine. frontiersin.org Transamidation can be an attractive method for forming new amides under specific conditions, often requiring a catalyst (e.g., Lewis acids) or high temperatures to proceed. researchgate.netmdpi.com The reaction is driven by the relative nucleophilicity of the incoming amine and the stability of the products. frontiersin.org Aliphatic amines, being more nucleophilic, can undergo transamidation more readily than aromatic amines. frontiersin.orgresearchgate.net

While complete removal of the N-acetyl group is common, it can also be modified to introduce new functionalities. A key strategy for derivatization is a two-step deacetylation-reacylation process. This approach allows for the introduction of a wide variety of acyl groups, which can be used to modulate the molecule's properties, such as solubility, stability, or biological interactions.

The process involves:

Hydrolysis: The N-acetyl group is first removed as described in section 3.3.1 to generate the free N-H of the 3-chloroisoquinolin-1(2H)-one.

N-Acylation: The resulting secondary amide nitrogen can then be reacted with a variety of acylating agents (e.g., acyl chlorides, anhydrides) to install a new acyl group. rsc.orgorganic-chemistry.org This method provides access to a library of N-substituted isoquinolinones with tailored properties.

Direct modification of the N-acetyl group, for instance, through enolate formation at the methyl position, is also theoretically possible but may be complicated by the presence of other reactive sites in the molecule. Therefore, the deacetylation-reacylation sequence remains the more robust and versatile strategy for derivatization at the N-2 position.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chloroisoquinolin-1(2H)-one |

| 3-Amino-isoquinolin-1(2H)-one |

| 3-Methoxy-isoquinolin-1(2H)-one |

| 3-(Phenylthio)-isoquinolin-1(2H)-one |

| 3-Hydroxy-isoquinolin-1(2H)-one |

| 3-Aryl-isoquinolin-1(2H)-one |

| 3-Vinyl-isoquinolin-1(2H)-one |

| 3-Alkynyl-isoquinolin-1(2H)-one |

| Sodium Methoxide |

| Sodium Thiophenoxide |

| Sodium Hydroxide |

| Tricyclohexylphosphine |

| Arylboronic Acid |

| Palladium Acetate (B1210297) (Pd(OAc)₂) |

| Triphenylphosphine (PPh₃) |

| Sodium Carbonate (Na₂CO₃) |

| Triethylamine (B128534) (Et₃N) |

| Copper(I) Iodide (CuI) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| BINAP |

Functionalization at Other Positions of the this compound Core

While derivatization at the chlorine-bearing C-3 position is a primary focus for modifying this compound, the broader isoquinolinone scaffold offers multiple other sites for chemical transformation. The strategic functionalization at the C-4 position, the benzene moiety, and through pathways involving dearomatization allows for the generation of a diverse array of complex molecular architectures. The reactivity at these positions is governed by the inherent electronic properties of the bicyclic system, which are significantly influenced by the electron-withdrawing nature of the N-acetyl group, the lactam carbonyl, and the C-3 chloro substituent.

Electrophilic Aromatic Substitution on the Benzene Moiety

The introduction of substituents onto the carbocyclic (benzene) ring of the isoquinolinone core via electrophilic aromatic substitution (SEAr) is a key strategy for modulating the molecule's properties. In the case of this compound, the heterocyclic portion of the molecule contains several electron-withdrawing groups (the N-acetyl moiety, the C-1 carbonyl, and the C-3 chlorine), which collectively exert a deactivating effect on the entire aromatic system. This deactivation renders the molecule less nucleophilic than benzene, thus requiring more forcing conditions for electrophilic substitution to occur.

In related heterocyclic systems like quinoline (B57606) and isoquinoline (B145761), electrophilic attack preferentially occurs on the benzene ring rather than the more electron-deficient pyridine (B92270) ring. quimicaorganica.org The regioselectivity is dictated by the stability of the resulting cationic intermediate (the arenium ion or sigma complex). quimicaorganica.orgbyjus.com For the isoquinoline skeleton, substitution is most favored at the C-5 and C-8 positions. Attack at these positions allows the positive charge in the intermediate to be delocalized over two resonance structures without disrupting the aromaticity of the pyridine ring, leading to a more stable intermediate compared to attack at C-6 or C-7. quimicaorganica.org

Given these principles, it is anticipated that electrophilic aromatic substitution on this compound would also proceed with a preference for the C-5 and C-8 positions. Typical SEAr reactions that could be envisioned, provided suitable catalysts and conditions are employed, include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. However, the strong deactivation of the ring system presents a significant synthetic challenge, potentially leading to low yields or requiring harsh reaction conditions that may not be compatible with the acetyl group.

Regioselective Functionalization at the C-4 Position

Direct functionalization at the C-4 position of the isoquinolin-1(2H)-one core is a synthetically valuable yet challenging transformation. researchgate.netresearchgate.net This position is adjacent to the lactam carbonyl and the chlorinated C-3, making it electronically and sterically distinct. Recent advances in synthetic methodology have enabled the introduction of various functional groups at this site, often through transition-metal-catalyzed C-H activation or radical-mediated pathways. researchgate.net

While most of the existing literature focuses on the N-substituted isoquinolin-1(2H)-one scaffold rather than the specific 2-acetyl derivative, the principles are broadly applicable. Key transformations reported for the C-4 position include sulfenylation, alkylation, and difluoroalkylation.

C-4 Sulfenylation: A metal-free method has been developed for the regioselective C-4 sulfenylation of isoquinolin-1(2H)-ones using aryl sulfonyl chlorides as the sulfur source, promoted by iodine. This reaction proceeds under solvent-free conditions to afford 4-arylthioisoquinolin-1(2H)-ones. researchgate.net

C-4 Alkylation: The direct C-4 alkylation has been achieved through a Lewis acid-catalyzed conjugate addition of isoquinolin-1(2H)-ones to p-quinone methides. This metal-free, one-pot transformation provides access to a range of C-4 alkylated products under mild conditions. researchgate.net

C-4 Difluoroalkylation: A palladium(0)-catalyzed C-4 site-selective C-H difluoroalkylation has been reported. This method utilizes a radical pathway for the cross-coupling of isoquinolin-1(2H)-ones with reagents like ethyl bromodifluoroacetate, installing a difluoroacetate (B1230586) moiety at the C-4 position. researchgate.net

These strategies highlight the growing toolbox available for modifying the C-4 position, enabling the synthesis of derivatives with potentially novel biological or material properties.

| Reaction Type | Key Reagents/Catalyst | Functional Group Introduced | Reference |

|---|---|---|---|

| Sulfenylation | Aryl sulfonyl chlorides, I₂ | -S-Ar | researchgate.net |

| Alkylation | p-Quinone methides, Lewis Acid | -CH(Ar)₂ | researchgate.net |

| Difluoroalkylation | BrCF₂COOEt, Pd(0) catalyst | -CF₂COOEt | researchgate.net |

| Alkynylation | - | -C≡C-R | researchgate.net |

| Amination | - | -NR₂ | researchgate.net |

Dearomatization and Subsequent Functionalization Pathways

Dearomatization reactions convert flat, aromatic systems into more complex, three-dimensional structures, offering a powerful strategy for generating molecular diversity. researchgate.net For the isoquinoline scaffold, dearomatization typically involves the disruption of the pyridine ring's aromaticity. One common approach is nucleophilic dearomatization, where a nucleophile attacks the C-1 position of an activated isoquinoline species. acs.org

A one-pot, transition-metal-free protocol has been described for the synthesis of disubstituted 3-isoquinolinones starting from 3-haloisoquinolines. acs.orgacs.orgnih.gov This multicomponent reaction involves the N-alkylation of the isoquinoline, followed by oxidation at C-1 to form a lactam, and a nucleophilic attack at C-1 by an indole. This cascade process results in a dearomatized 1,2-disubstituted isoquinolinone skeleton. acs.org While this specific example leads to a 3-isoquinolinone, the underlying principle of nucleophilic attack leading to dearomatization is relevant.

For this compound, dearomatization could potentially be initiated by activating the molecule towards nucleophilic attack, or through cycloaddition reactions. The resulting non-aromatic intermediates, such as dihydroisoquinolinones, would then serve as versatile platforms for subsequent functionalization, allowing for the installation of new stereocenters and complex substituent patterns that are inaccessible from the parent aromatic compound.

Stereochemical Control in Derivatization Reactions of this compound

Introducing stereocenters in a controlled manner during the derivatization of the this compound core is crucial for applications in medicinal chemistry and materials science. Achieving stereochemical control requires the use of chiral reagents, catalysts, or auxiliaries that can influence the three-dimensional outcome of a reaction.

While specific studies on the stereocontrolled derivatization of this compound are not prevalent, general strategies developed for the isoquinoline and isoquinolinone systems demonstrate the feasibility of such transformations.

Catalytic Asymmetric Dearomatization: Asymmetric dearomatization is a powerful method for generating chiral, non-aromatic structures from prochiral aromatic starting materials. For instance, an enantioselective dearomatization of isoquinolines has been achieved using a chiral thiourea (B124793) derivative as an anion-binding catalyst. researchgate.net In this reaction, a silyl (B83357) phosphite (B83602) acts as the nucleophile, attacking the isoquinoline to generate cyclic α-aminophosphonates with high yields and excellent enantioselectivity (up to 92% ee). researchgate.net This organocatalytic approach highlights how chiral catalysts can create a chiral environment that directs the approach of the nucleophile to one face of the molecule, resulting in a specific stereoisomer.

Creation of C-4 Stereocenters: The functionalization at the C-4 position can also be rendered stereoselective. A cascade asymmetric Heck/Suzuki reaction of a 2-iodobenzamide (B1293540) with a boronic ester has been used to synthesize 4,4-disubstituted dihydroisoquinolinones containing an all-carbon quaternary stereocenter at the C-4 position. nih.gov The use of a chiral phosphine (B1218219) ligand (e.g., Xu-Phos) in conjunction with a palladium catalyst was key to inducing the asymmetry.

Mechanistic Investigations of 2 Acetyl 3 Chloroisoquinolin 1 2h One

Elucidation of Reaction Mechanisms in Synthetic Pathways

Detailed mechanistic studies specifically for the synthesis of 2-Acetyl-3-chloroisoquinolin-1(2H)-one are not extensively documented in publicly available scientific literature. However, a plausible synthetic pathway can be proposed based on established reactions for isoquinoline (B145761) and its derivatives. The formation of this compound likely involves a multi-step process, beginning with the synthesis of an isoquinolin-1(2H)-one core, followed by chlorination and N-acetylation.

Detailed Analysis of Proposed Mechanistic Steps

The synthesis of the isoquinolin-1(2H)-one scaffold can be achieved through various methods, such as the Pomeranz–Fritsch reaction, which utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. wikipedia.org Once the core structure is formed, the subsequent chlorination and acetylation steps are crucial for arriving at the final product.

The chlorination of the isoquinolin-1(2H)-one is likely to occur at the C3 position. This could potentially be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl3). The mechanism would involve an electrophilic attack on the electron-rich enamine-like double bond within the isoquinolinone ring system.

The final step, N-acetylation, involves the introduction of an acetyl group onto the nitrogen atom of the isoquinolinone ring. This is typically achieved using acetic anhydride (B1165640) or acetyl chloride. The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the carbonyl carbon of the acetylating agent. youtube.com A study on the reaction of isoquinoline with acetic anhydride has shown that addition products can be formed, suggesting a complex reactivity profile. semanticscholar.org

Identification and Characterization of Reaction Intermediates

Specific intermediates in the synthesis of this compound have not been isolated and characterized in the available literature. However, based on the proposed reaction pathway, several transient species can be postulated. During the chlorination step, a cationic intermediate stabilized by the lone pair of the nitrogen atom is likely formed. In the N-acetylation step, a tetrahedral intermediate is formed when the nitrogen atom attacks the carbonyl group of the acetylating agent. The collapse of this intermediate leads to the final acetylated product.

Kinetic and Thermodynamic Studies of Key Transformations

There is a lack of specific kinetic and thermodynamic data for the synthesis of this compound. General principles of organic chemistry suggest that the chlorination and acetylation reactions are likely to be thermodynamically favorable. Kinetic studies on related systems could provide insights into the reaction rates and the factors that influence them, such as temperature, solvent, and catalyst. mdpi.comnih.govresearchgate.net

Mechanistic Studies of Biological Interactions

The biological activities and the underlying molecular mechanisms of this compound have not been specifically elucidated. However, the broader class of isoquinoline derivatives is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govacs.orgnih.gov

Elucidation of Molecular Mechanisms of Action

The mechanism of action for many isoquinoline derivatives involves their interaction with various biological macromolecules. For instance, some substituted isoquinolines have been shown to act as cytotoxic agents by interacting with DNA or topoisomerase II. nih.gov Others have been investigated as inhibitors of specific enzymes or as antagonists for receptors. nih.gov It is plausible that this compound could exhibit biological activity through similar mechanisms, but specific studies are required for confirmation. The presence of the chloro and acetyl groups would significantly influence its electronic and steric properties, thereby affecting its interaction with biological targets.

Investigation of Binding Mechanisms with Molecular Targets

Without confirmed biological activity and identified molecular targets for this compound, a detailed investigation of its binding mechanisms is not possible. In silico molecular docking studies on related quinoline (B57606) and isoquinoline derivatives have been used to predict binding affinities and interactions with protein targets. nih.gov Such computational approaches could be hypothetically applied to this compound to explore potential interactions with various active sites of enzymes or receptors. These interactions would likely involve a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces, dictated by the specific arrangement of functional groups on the molecule.

Pathway Analysis in Biological Systems

Pathway analysis is a common approach used to understand the broader biological context of a compound's effects. nih.govdkfz.de This typically involves treating cells or tissues with the compound and then analyzing changes in gene or protein expression. dkfz.de Software tools can then be used to identify which signaling or metabolic pathways are significantly affected. nih.govqiagen.com This type of analysis can provide crucial insights into the potential mechanisms of action and biological targets of a novel compound.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. mdpi.comnih.govacademie-sciences.fr These studies involve synthesizing and testing a series of structurally related analogs to determine how specific chemical modifications influence biological activity. mdpi.comnih.gov For instance, researchers might investigate how altering substituents on the isoquinoline ring system affects the compound's interaction with a particular enzyme or receptor. nih.gov The data generated from SAR studies are invaluable for understanding the specific chemical features required for a desired biological effect and for designing more effective molecules. mdpi.com

Mechanistic Models in Biological Systems

Developing mechanistic models is a key step in understanding precisely how a chemical agent interacts with its biological targets at a molecular level. nih.govnih.gov These models go beyond identifying what a compound does to explain how it does it. This can involve computational approaches like molecular docking to predict how the compound binds to a target protein, as well as experimental techniques to validate these predictions. nih.govnih.gov Such models are crucial for predicting potential off-target effects and for the rational design of new therapeutic agents.

While these principles would be applied to the study of this compound, the absence of specific research on this compound prevents a more detailed discussion. Further investigation is required to characterize its biological activity and mechanistic profile.

Advanced Computational and Spectroscopic Studies of 2 Acetyl 3 Chloroisoquinolin 1 2h One

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to model and predict the behavior of 2-Acetyl-3-chloroisoquinolin-1(2H)-one at an atomic and electronic level. These in silico methods complement experimental data, offering a detailed understanding of its intrinsic properties.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in determining the electronic properties of this compound. Methods such as Density Functional Theory (DFT) are employed to map the electron density distribution, identify molecular orbitals, and predict reactivity. scirp.orgscirp.org

Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the presence of the electron-withdrawing chlorine atom and the acetyl group significantly influences the electronic landscape of the isoquinolinone core.

Illustrative Quantum Mechanical Descriptors:

This table presents hypothetical data for illustrative purposes, based on typical values for similar heterocyclic compounds.

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating capability. |

| LUMO Energy | -1.8 eV | Reflects the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Correlates with chemical reactivity and stability. |

These calculations can also generate an electrostatic potential map, which visualizes the electron-rich and electron-deficient regions of the molecule, thereby predicting sites susceptible to nucleophilic or electrophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics simulations provide insights into the dynamic nature of this compound, tracking the motions of its atoms over time. usm.mymdpi.com These simulations are crucial for understanding the molecule's conformational flexibility and its interactions with biological macromolecules, such as proteins. tandfonline.comtandfonline.com

When studying the interaction of this compound with a target protein, MD simulations can elucidate the stability of the binding pose, the key interacting residues, and the role of solvent molecules. nih.gov This information is invaluable in structure-based drug design.

Reaction Mechanism Calculations and Energy Profile Mapping

Computational methods are employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate the activation energies for different reaction pathways. researchgate.netwikipedia.orglibretexts.org

For instance, the synthesis of isoquinolinone derivatives can be studied to understand the regioselectivity and stereoselectivity of the reactions. mdpi.com A plausible mechanism often involves the coordination of a metal catalyst, followed by a series of steps including C-H activation and annulation. mdpi.com The calculated energy profile can help in optimizing reaction conditions to improve yields and selectivity.

Illustrative Reaction Energy Profile Data:

This table presents hypothetical data for a proposed reaction step involving this compound.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.8 |

| Products | -12.3 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comnih.govjapsonline.com For isoquinoline (B145761) derivatives, QSAR models can predict their inhibitory activity against certain enzymes or their antibacterial effects. nih.govjapsonline.comnih.gov

In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of related molecules, including analogs of this compound. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov Such models can provide insights into the structural features that are important for the compound's mechanism of action and can be used to design new, more potent analogs. nih.govjapsonline.com

Spectroscopic Methods for Mechanistic Insights and Complex Structure Elucidation

Spectroscopic techniques are indispensable for the experimental characterization of this compound, providing detailed information about its structure, conformation, and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide crucial information about the connectivity of atoms.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used for detailed conformational analysis. ipb.pt The rotation around the N-acetyl bond can lead to the existence of rotational isomers (rotamers), which may be observable in the NMR spectrum, particularly at low temperatures. ipb.pt The presence of two sets of signals for certain protons or carbons would indicate slow rotation on the NMR timescale. NOESY experiments can help in assigning the spatial proximity of protons, which is essential for determining the preferred conformation of the acetyl group relative to the isoquinolinone ring.

Illustrative ¹H NMR Chemical Shift Data:

This table presents hypothetical ¹H NMR data for this compound in CDCl₃, demonstrating potential chemical shifts.

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | 7.5 | s |

| H-5 | 8.2 | d |

| H-6 | 7.6 | t |

| H-7 | 7.8 | t |

| H-8 | 7.9 | d |

| CH₃ (acetyl) | 2.5 | s |

The chemical shift of the H-8 proton is particularly sensitive to the conformation of the acetyl group due to the anisotropic effect of the carbonyl bond. Variations in its chemical shift under different conditions can provide further evidence for conformational changes.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The compound has a molecular formula of C₁₁H₈ClNO₂ and a monoisotopic mass of 221.0243 Da. Upon ionization in a mass spectrometer, typically through electron impact (EI), the molecule undergoes characteristic cleavages that provide structural insights.

The primary fragmentation is initiated by the cleavage of the N-acetyl group, which is a common pathway for N-acyl compounds. Two principal fissions can be proposed:

Loss of Ketene (B1206846) (CH₂=C=O): A prominent fragmentation pathway involves the loss of a neutral ketene molecule (42 Da) via a McLafferty-type rearrangement, leading to the formation of a radical cation of 3-chloroisoquinolin-1(2H)-one at a mass-to-charge ratio (m/z) of 179.

Alpha-Cleavage: Cleavage of the N-CO bond results in the formation of an acetyl cation (CH₃CO⁺) at m/z 43, which is often a base peak in the spectra of N-acetyl compounds. The remaining part of the molecule would form a radical at m/z 178.

Subsequent fragmentation of the 3-chloroisoquinolin-1(2H)-one fragment (m/z 179) would likely proceed through the loss of a chlorine radical (Cl•, 35/37 Da) or a carbon monoxide molecule (CO, 28 Da), characteristic of quinolone and isoquinolone ring systems. researchgate.netnih.govmcmaster.ca The loss of HCN (27 Da) is another common fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds. mcmaster.ca

The following table outlines a plausible fragmentation pathway for this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 221/223 | [C₁₁H₈ClNO₂]⁺• (Molecular Ion) | - |

| 179/181 | [C₉H₆ClNO]⁺• | CH₂CO (Ketene) |

| 178/180 | [C₉H₅ClNO]⁺ | CH₃CO• (Acetyl radical) |

| 151/153 | [C₈H₆ClN]⁺• | CO (from m/z 179/181) |

| 144 | [C₉H₅NO]⁺• | Cl• (from m/z 178/180) |

| 43 | [C₂H₃O]⁺ | C₉H₅ClNO• (from M⁺•) |

Beyond structural elucidation, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), serves as a powerful technique for reaction monitoring. In the synthesis of this compound, LC-MS can be used to track the consumption of reactants and the formation of the product in real-time. By monitoring the ion chromatograms for the m/z values corresponding to the starting materials and the target molecule (m/z 221), chemists can optimize reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurities.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy Infrared spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, the spectrum is expected to be dominated by the absorptions of its two carbonyl groups and its aromatic and vinylic moieties.

The N-acetyl lactam structure constitutes an imide functional group, which characteristically displays two carbonyl stretching (ν(C=O)) bands due to symmetric and asymmetric vibrations. These are typically observed in the range of 1700-1790 cm⁻¹. The acetyl carbonyl is expected to absorb at a higher frequency (asymmetric stretch), while the lactam carbonyl will absorb at a lower frequency (symmetric stretch). Other key absorptions include the C=C stretching vibrations of the aromatic ring and the chloro-substituted double bond, as well as the C-Cl stretching vibration.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| C=O (Acetyl) | ~1730 - 1750 | Asymmetric imide stretch |

| C=O (Lactam) | ~1680 - 1710 | Symmetric imide stretch |

| C=C (Aromatic) | ~1580 - 1610 | Ring stretching vibrations |

| C=C (Vinylic) | ~1620 - 1650 | Stretching of C=C-Cl |

| C-Cl | ~700 - 850 | Stretching vibration |

| C-H (Aromatic) | ~3000 - 3100 | Stretching vibrations |

| C-H (Methyl) | ~2850 - 2960 | Stretching vibrations |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* and n→π* transitions due to its extended conjugated system. This system includes the benzene (B151609) ring, the α,β-unsaturated lactam, and the chlorine substituent.

The benzene ring fused to the pyridinone system will give rise to intense π→π* transitions, typically below 300 nm. The carbonyl groups introduce the possibility of weaker n→π* transitions at longer wavelengths (above 300 nm). The presence of the chlorine atom as a substituent may cause a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted parent compound.

| Transition Type | Expected λₘₐₓ (nm) | Chromophore |

| π → π | ~230 - 280 | Fused aromatic and heteroaromatic rings |

| π → π | ~280 - 320 | Conjugated enone system |

| n → π* | > 320 | Carbonyl groups (C=O) |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While no public crystal structure data for this compound is currently available, a successful analysis would provide unambiguous confirmation of its molecular structure and stereochemistry.

A crystallographic study would yield precise data on bond lengths, bond angles, and torsion angles. Key structural features that would be confirmed include:

The planarity of the isoquinolin-1(2H)-one ring system.

The bond lengths of the two C=O groups, confirming their double-bond character.

The C-Cl bond distance and the geometry around the vinylic double bond.

The conformation of the N-acetyl group relative to the plane of the heterocyclic ring. It would likely be oriented to minimize steric hindrance, with the acetyl C=O potentially being anti-periplanar to the ring C=O. mdpi.com

Furthermore, the analysis would reveal the packing of molecules in the crystal lattice, identifying any significant intermolecular interactions such as π-π stacking of the aromatic rings or dipole-dipole interactions involving the carbonyl groups. This information is crucial for understanding the solid-state properties of the compound.

The table below lists the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

| Crystallographic Parameter | Information Provided |

| Crystal System & Space Group | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C=C, C-Cl, N-C). |

| Bond Angles (°) | Angles between adjacent bonds (e.g., O=C-N, C=C-Cl). |

| Torsion Angles (°) | Dihedral angles defining the conformation of flexible parts like the acetyl group. |

| Intermolecular Contacts (Å) | Distances between atoms of neighboring molecules, indicating packing forces. |

Conclusion and Future Research Trajectories for 2 Acetyl 3 Chloroisoquinolin 1 2h One

Synthesis of Current Knowledge and Findings

Currently, dedicated research focusing exclusively on 2-Acetyl-3-chloroisoquinolin-1(2H)-one is not extensively documented in publicly available scientific literature. The existing knowledge base is primarily built upon analogous studies of the broader isoquinolin-1(2H)-one scaffold and its derivatives. This core structure is a recognized "privileged scaffold" in medicinal chemistry due to its prevalence in numerous biologically active natural products and synthetic compounds. nih.govrsc.orgnih.gov Isoquinoline (B145761) alkaloids, for instance, exhibit a wide array of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgnih.govnih.gov

The isoquinolin-1(2H)-one moiety itself is a key pharmacophore in compounds developed as inhibitors for various enzymes and as antagonists for cellular receptors. sci-hub.ru Synthetic chemistry has produced a variety of functionalized isoquinolin-1(2H)-ones, and their biological activities are often dependent on the nature and position of the substituents on the heterocyclic ring.

The specific compound, this compound, combines three key structural features: the isoquinolin-1(2H)-one core, an acetyl group at the 2-position (N-acetylation), and a chlorine atom at the 3-position. While the combined effect of these substituents has not been specifically elucidated for this molecule, the individual contributions of similar modifications in related heterocyclic systems can be inferred. N-acylation is a common strategy to modify the physicochemical and pharmacological properties of heterocyclic compounds. The chloro substituent at the 3-position can be expected to influence the molecule's electronic properties and reactivity, and potentially serve as a handle for further synthetic transformations.

Identification of Remaining Research Gaps and Unexplored Avenues

The primary research gap is the comprehensive characterization of this compound itself. There is a lack of published data on its synthesis, spectroscopic properties, and, most importantly, its biological activity profile.

Specific unexplored avenues include:

Systematic Biological Screening: The compound has not been systematically evaluated for its potential pharmacological activities. Given the diverse bioactivities of the isoquinolinone class, screening for anticancer, anti-inflammatory, antimicrobial, and antiviral activities is a significant unexplored area.

Target Identification and Mechanism of Action: Should any biological activity be identified, the molecular target(s) and the mechanism by which this compound exerts its effects remain to be determined.

Comparative Analysis: A comparative study of this compound with its non-acetylated or non-chlorinated analogs would provide valuable structure-activity relationship (SAR) data.

Physicochemical Properties: Detailed investigation of its solubility, stability, and other physicochemical parameters is necessary to assess its potential as a lead compound in drug discovery.

Future Directions in Novel Synthetic Methodologies and Functionalization

Future research should focus on developing efficient and versatile synthetic routes to this compound and its derivatives. Drawing inspiration from the synthesis of other functionalized isoquinolin-1(2H)-ones, several modern synthetic strategies could be explored:

Transition Metal-Catalyzed Cross-Coupling Reactions: Methodologies involving copper-catalyzed α-arylation of ketones with 2-halobenzamides or rhodium(III)-catalyzed annulation of benzamides with alkynes could be adapted for the synthesis of the core structure. sci-hub.runih.govnih.gov

C-H Functionalization: Direct C-H functionalization of a pre-formed 2-acetylisoquinolin-1(2H)-one at the 3-position with a chlorinating agent represents a modern and atom-economical approach.

Post-Synthetic Modification: The chlorine atom at the 3-position can serve as a versatile handle for introducing further diversity through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions, allowing for the creation of a library of analogs for SAR studies.

| Synthetic Strategy | Potential Application | Reference |

| Copper-Catalyzed Annulation | Synthesis of the isoquinolinone core | sci-hub.runih.gov |

| Rhodium(III)-Catalyzed Annulation | Construction of functionalized isoquinolinones | nih.gov |

| Direct C-H Chlorination | Introduction of the chloro substituent | N/A |

| Suzuki or Buchwald-Hartwig Coupling | Functionalization at the 3-position | N/A |

Advancements in Mechanistic Understanding of Molecular Interactions

A significant area for future research is the elucidation of the molecular interactions of this compound with biological macromolecules. If this compound is found to be biologically active, the following studies would be crucial:

Computational Modeling and Docking: In silico studies can predict potential binding modes with various protein targets, such as kinases, proteases, or histone deacetylases (HDACs), which are known targets for other isoquinoline-based inhibitors. rsc.orgnih.gov

X-ray Crystallography: Co-crystallization of the compound with its biological target would provide definitive insights into the binding interactions at the atomic level.

Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed to quantify the binding affinity and thermodynamics of the interaction with its target.

Mechanistic Enzymology: For enzyme inhibitors, detailed kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Understanding these interactions is fundamental for the rational design of more potent and selective derivatives.

Implications for Rational Design of Novel Isoquinolinone Derivatives

The structural features of this compound can inform the rational design of new isoquinolinone derivatives with improved pharmacological profiles.

Fragment-Based Drug Design (FBDD): The 3-chloroisoquinolin-1(2H)-one core could be considered a fragment for FBDD campaigns targeting various enzymes. researchoutreach.org

Bioisosteric Replacement: The chlorine atom could be replaced with other functional groups (e.g., fluorine, cyano, or small alkyl groups) to fine-tune the electronic and steric properties of the molecule and optimize target engagement.

Modulation of Physicochemical Properties: The N-acetyl group can be replaced with other acyl groups or alkyl groups to modulate the compound's solubility, lipophilicity, and metabolic stability.

Target-Specific Modifications: Based on the identified biological target, the isoquinolinone scaffold can be further elaborated with pharmacophoric features known to interact with that target class. For instance, the incorporation of a hydroxamic acid moiety could be explored for targeting HDACs. nih.gov The quinoxaline (B1680401) scaffold, which is a bioisostere of isoquinolinone, has been successfully employed in the design of PARP-1 inhibitors. mdpi.com

By systematically exploring the chemical space around the this compound scaffold, it is plausible to develop novel and potent modulators of biological processes with therapeutic potential.

Q & A

Q. What are the standard synthetic routes for preparing 2-Acetyl-3-chloroisoquinolin-1(2H)-one, and how are reaction conditions optimized for yield?

The synthesis typically involves acylation of isoquinolinone precursors using acyl chlorides. A generalized protocol includes:

- Step 1 : Reacting the core isoquinolinone scaffold (e.g., compound 3 in ) with acyl chlorides (e.g., acetyl chloride) in anhydrous dimethylacetamide (DMA) at 0–100°C for 4 hours .

- Step 2 : Acidic workup (HCl) to adjust pH, followed by organic layer extraction and drying.

- Step 3 : Purification via silica gel thin-layer chromatography (TLC) or column chromatography .

Optimization involves varying catalysts (e.g., 4-dimethylaminopyridine), solvent systems (DMA vs. dioxane), and temperature to improve regioselectivity and yield. For example, reflux conditions in DMA enhance acylation efficiency compared to room-temperature reactions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR) : NMR analysis identifies acetyl (δ ~2.6 ppm) and chlorinated aromatic protons (δ ~7.0–8.5 ppm). Coupling patterns distinguish substitution positions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHClNO requires 229.0245 g/mol) .

- Melting Point : Consistency with literature values confirms purity .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

- Byproducts : Unreacted starting materials or over-acylated derivatives (e.g., di-acetylated products).

- Mitigation : Strict stoichiometric control of acyl chloride, use of anhydrous conditions to prevent hydrolysis, and iterative TLC monitoring during purification .

Advanced Research Questions

Q. How do solvent polarity and temperature influence reaction pathways in synthesizing this compound derivatives?

- Solvent Effects : Polar aprotic solvents (e.g., DMA) stabilize charged intermediates, favoring acylation. Non-polar solvents may lead to alternative pathways, such as cyclization or dimerization .

- Temperature : Elevated temperatures (e.g., 100°C) accelerate acyl chloride activation but risk decomposition. Lower temperatures (0–25°C) improve selectivity for mono-acylation .

- Case Study : Transition metal-free cascade reactions in t-BuOK/DMSO yield isoquinolinone derivatives, while THF favors dihydroisobenzoquinoline products .

Q. How can contradictory data in reaction outcomes (e.g., unexpected byproducts) be systematically resolved?

- Step 1 : Reproduce the reaction under controlled conditions (e.g., inert atmosphere, strict temperature monitoring).

- Step 2 : Analyze byproducts via LC-MS or NMR to identify structural anomalies.

- Step 3 : Cross-reference with literature: For example, reports variable yields (45–85%) depending on acyl chloride substituents, suggesting steric/electronic effects .

- Step 4 : Computational modeling (DFT) to predict reactivity hotspots and optimize substituent positioning .

Q. What strategies are employed to enhance regioselectivity in multi-component reactions involving this compound?

- Catalyst Design : Use of DMAP (4-dimethylaminopyridine) to direct acylation to the isoquinolinone N-position .

- Substrate Pre-functionalization : Introducing electron-withdrawing groups (e.g., Cl) at C3 directs electrophilic attack to the acetylated site .